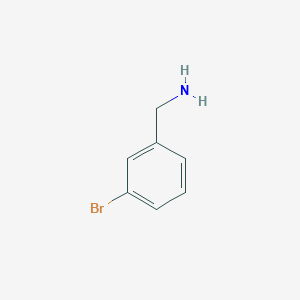
3-Bromobenzylamine
Cat. No. B082478
Key on ui cas rn:
10269-01-9
M. Wt: 186.05 g/mol
InChI Key: SUYJXERPRICYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863332B2
Procedure details


37.6 g (202 mmol, 1 eq) of (3-bromophenyl)methylamine (obtained as in 1c) are dissolved in 300 ml of tetrahydrofuran. The reaction mixture is cooled to −70° C., and 166 mL (242 mmol, 1.2 eq) of 1.5 M methyllithium are then added slowly while maintaining the temperature at −70° C. The reaction mixture is stirred for 1 hour at −70° C. 306 mL (444 mmol, 2.2 eq) of 1.46 M tert-butyllithium are added while maintaining the temperature at −70° C. The reaction mixture is stirred for 45 minutes at −70° C. 103.5 mL (808 mmol, 4 eq) of trimethyl borate are added at −65° C., and the reaction mixture is then warmed to room temperature. The reaction is stopped by addition of 1 L of 1N hydrochloric acid. The pH is adjusted to 5 and the reaction medium is then extracted with n-butanol. The organic phases are combined and dried over sodium sulfate. The solvents are evaporated off and the residue is then chromatographed on silica gel (70/30 heptane/ethyl acetate). 11.3 g of N-methyl-3-aminophenylboronic acid are obtained. Yield=40%






Name
N-methyl-3-aminophenylboronic acid
Yield
40%
Identifiers


|
REACTION_CXSMILES
|
BrC1[CH:3]=[C:4]([CH2:8][NH2:9])C=CC=1.[CH3:10][Li].[C:12]([Li])([CH3:15])([CH3:14])C.[B:17](OC)([O:20]C)[O:18]C.Cl>O1CCCC1>[CH3:10][NH:9][C:8]1[CH:4]=[C:3]([B:17]([OH:20])[OH:18])[CH:15]=[CH:12][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
37.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)CN
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
166 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
306 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
Step Four
|
Name
|
|
|
Quantity
|
103.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Step Five
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred for 1 hour at −70° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at −70° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at −70° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred for 45 minutes at −70° C
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is then warmed to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction medium is then extracted with n-butanol
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvents are evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is then chromatographed on silica gel (70/30 heptane/ethyl acetate)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
N-methyl-3-aminophenylboronic acid
|
|
Type
|
product
|
|
Smiles
|
CNC=1C=C(C=CC1)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.3 g | |
| YIELD: PERCENTYIELD | 40% | |
| YIELD: CALCULATEDPERCENTYIELD | 37.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
